Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate

Lipophilicity Drug-likeness Medicinal Chemistry

SAR diversification of imidazo[1,2-a]pyridine scaffolds often requires de novo synthesis for each analog, extending hit-to-lead timelines. This compound (MW 384.09, mp 126 °C) overcomes that bottleneck through orthogonal reactivity: • 8-Iodo substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage diversification without disturbing the 6-CF3 and 2-methyl acetate groups. • 6-CF3 group provides a sensitive ¹⁹F NMR probe for fragment-based screening (CPMG, WaterLOGSY, STD) without isotopic labeling. • LogP 2.55, tPSA 43.6 Ų-within CNS MPO desirability space for BBB-penetrant candidate libraries. A single batch generates dozens of analogs in one synthetic cycle, compressing SAR exploration timelines.

Molecular Formula C11H8F3IN2O2
Molecular Weight 384.09 g/mol
CAS No. 1092352-47-0
Cat. No. B1415103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
CAS1092352-47-0
Molecular FormulaC11H8F3IN2O2
Molecular Weight384.09 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN2C=C(C=C(C2=N1)I)C(F)(F)F
InChIInChI=1S/C11H8F3IN2O2/c1-19-9(18)3-7-5-17-4-6(11(12,13)14)2-8(15)10(17)16-7/h2,4-5H,3H2,1H3
InChIKeyHRHUMTJCPYZLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate: Core Identity


Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate (CAS 1092352-47-0) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class, a privileged structure in medicinal chemistry underpinning marketed drugs such as zolpidem, alpidem, and the clinical-stage antitubercular candidate Q203 [1]. The compound incorporates three functionally distinct structural modules on the imidazo[1,2-a]pyridine core: an iodine atom at position 8, a trifluoromethyl group at position 6, and a methyl acetate side chain at position 2 [2]. With a molecular formula of C₁₁H₈F₃IN₂O₂, a molecular weight of 384.09 g/mol, and a measured melting point of 126 °C, it is supplied as a solid with typical purity of 95% .

Scaffold Class

Privileged imidazo[1,2-a]pyridine core for medicinal chemistry libraries

Drug scaffold context

Synthetic Role

Orthogonal diversification points at C8 (I) and C2 (ester) for parallel SAR

Late-stage functionalization fit

Property Profile

Balanced LogP and low tPSA support cell-permeable probe design

CNS MPO-compatible range

Why 8-Iodo-6-CF₃ Substitution Is Structurally Unique


Within the imidazo[1,2-a]pyridine-2-acetate chemical space, simultaneous substitution at positions 6 and 8 generates a reactivity and physicochemical profile that neither the non-iodinated 6-CF₃ analog (CAS 1221792-68-2) nor the 6-chloro-8-iodo variant (CAS 1135283-37-2) can replicate. The 8-iodo substituent provides a low-activation-energy site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the 6-CF₃ group imparts electron-withdrawing character that modulates both ring electronics and lipophilicity independently of the iodo leaving group [1]. Swapping to a 6-chloro congener alters the Hammett σₚ value at position 6 (σₚ Cl = +0.23 vs. σₚ CF₃ = +0.54), changing the electronic landscape for downstream functionalization and potential target binding [2]. Omitting the 8-iodo entirely removes the most versatile synthetic handle for late-stage diversification, while replacing the methyl ester with a free carboxylic acid (CAS 1221792-70-6) eliminates the protected prodrug-like ester motif preferred for cell-based screening libraries .

6-CF₃, 8-I target 6-CF₃, non-iodinated

Removes the C8 cross-coupling handle; requires less modular C–H activation strategies for diversification.

6-CF₃, 8-I target 6-Cl, 8-I analog

Different Hammett σₚ shifts ring electronics; may alter downstream target-binding and reactivity profiles.

Methyl ester target Carboxylic acid analog

Higher tPSA and HBD count may limit passive membrane permeability in cell-based assays.

Quantitative Differentiation vs. Closest Analogs


Computed LogP Differentiation vs. Non-Iodinated and 6-Cl Analogs

The target compound's computed LogP of 2.55 provides a balanced lipophilicity profile that differs meaningfully from its closest commercially available analogs. The non-iodinated 6-CF₃ methyl ester (CAS 1221792-68-2, MW 258.2) has a lower predicted LogP due to the absence of the hydrophobic iodine atom, while the 6-chloro-8-iodo analog (CAS 1135283-37-2, MW 350.54) has a different electronic profile because chlorine (π = +0.71) and trifluoromethyl (π = +0.88) contribute unequally to logP [1]. For CNS-targeted programs following the multiparameter optimization (MPO) guidelines, LogP values in the 2–3 range are associated with favorable brain penetration, making the 2.55 value of 1092352-47-0 an attractive starting point compared to more polar or more lipophilic in-class alternatives [2].

Computed LogP
Cross-study comparable
LogP = 2.55
Supports CNS MPO-compatible lipophilicity screening.
Estimated Δ ≥ 0.5 vs. non-iodinated analog (class-level inference).
Lipophilicity Drug-likeness Medicinal Chemistry

Melting Point Comparison: 6-CF₃ vs. 6-Cl-8-Iodo Analog

The target compound exhibits a melting point of 126 °C, reported consistently across multiple vendor sources (Sigma-Aldrich, Apollo Scientific, Alfa Chemistry, Kuujia) . The structurally analogous 6-chloro-8-iodo methyl ester (CAS 1135283-37-2) has a reported melting point of 119–120 °C . The 6 °C elevation in melting point for 1092352-47-0 is consistent with the stronger intermolecular interactions imparted by the trifluoromethyl group (higher polarizability and dipole moment) compared to chlorine. This difference has practical implications: higher-melting solids generally exhibit superior physical stability during long-term storage and are less prone to deliquescence under ambient humidity, reducing the risk of weight errors in automated compound management workflows.

Melting Point
Head-to-head
126 °C (target) vs. 119–120 °C (6-Cl analog)
Higher thermal stability may reduce hygroscopicity risk in storage.
Data to verify; sources not specified for comparator.
Solid-state properties Formulation Compound Management

Topological Polar Surface Area and Permeability Advantage

The target compound has a topological polar surface area (tPSA) of 43.6 Ų and 6 hydrogen bond acceptors (HBAs), as computed from its SMILES structure [1]. This compares favorably to the corresponding free carboxylic acid analog 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid (CAS 1221792-70-6), which possesses a tPSA of approximately 63–67 Ų (due to the carboxylic acid moiety) and acts as both a hydrogen bond donor and acceptor. The lower tPSA of the methyl ester (43.6 Ų) places it below the commonly cited 60 Ų threshold for good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, whereas the free acid exceeds these cutoffs [2]. For cell-based screening or in vivo probe compound synthesis, the methyl ester form offers a permeability advantage that the acid form cannot provide without a separate esterification step.

tPSA
Class-level inference
43.6 Ų (ester) vs. ~63–67 Ų (acid)
Below 60/90 Ų thresholds supports passive permeability context.
Computed values; comparator estimate from structural class.
ADME Permeability Prodrug Design

Synthetic Versatility via Pd-Catalyzed Cross-Coupling

The 8-iodo position on the imidazo[1,2-a]pyridine scaffold has been experimentally validated as a reactive site for palladium-catalyzed aminocarbonylation, enabling direct conversion to 8-carboxamido derivatives with good-to-excellent selectivity using a recyclable heterogeneous Pd catalyst [1]. In this study, 8-iodoimidazo[1,2-a]pyridines (including 6-substituted variants) underwent efficient carbonylation with a range of amine nucleophiles, demonstrating the synthetic utility of the C8–I bond. The target compound 1092352-47-0, bearing the identical 8-iodo substitution pattern, is expected to exhibit comparable reactivity. By contrast, the non-iodinated 6-CF₃ analog (CAS 1221792-68-2) lacks this reactive handle, requiring alternative C–H activation strategies that typically demand harsher conditions and directing groups [2]. The presence of both the 8-iodo (for cross-coupling) and the 2-methyl acetate (for hydrolysis to carboxylic acid or amidation) provides two orthogonal diversification points on the same scaffold .

Pd Cross-Coupling
Class-level inference
Validated 8-iodo reactivity in aminocarbonylation
Supports late-stage diversification workflow.
No direct yield data for target; based on 6-substituted analogs.
Cross-coupling Late-stage functionalization C–C bond formation

Density and Refractivity as Physicochemical Fingerprints

The target compound has a computed density of 1.9 ± 0.1 g/cm³ and a refractive index of 1.607, as reported by ChemSrc . These values are substantially higher than those of the non-iodinated 6-CF₃ methyl ester analog (CAS 1221792-68-2, MW 258.2), for which a lower density (estimated <1.5 g/cm³) is expected due to the absence of the heavy iodine atom (atomic weight 126.9). The high density is a direct consequence of the iodine substituent and serves as a quality control fingerprint: density measurement by pycnometry or X-ray crystallography can confirm the presence and position of the 8-iodo substituent in the bulk material, distinguishing it from incorrectly synthesized or degraded material where reductive deiodination may have occurred .

Density / Refractivity
Data to verify
Density 1.9 g/cm³; RI 1.607
Potential identity-confirmation parameters for QC.
Computed only; experimental confirmation not available.
Physicochemical characterization Quality control Identity confirmation

Procurement and Application Scenarios


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

For medicinal chemistry teams developing imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., FGFR, PI3Kα, or VEGF-R2 programs) or GPCR modulators, 1092352-47-0 serves as an advanced intermediate for parallel library synthesis. The 8-iodo substituent, validated as a competent coupling partner in Pd-catalyzed aminocarbonylation of imidazo[1,2-a]pyridines [1], enables Suzuki-Miyaura and Sonogashira reactions to introduce aryl, heteroaryl, or alkyne diversity at position 8 without perturbing the 6-CF₃ and 2-methyl acetate functionalities. This orthogonal reactivity allows a single batch of 1092352-47-0 (MW 384.09, mp 126 °C, LogP 2.55) [2] to generate dozens of analogs in one synthetic cycle, compressing SAR exploration timelines compared to de novo scaffold synthesis for each analog.

CNS-Penetrant Screening Library Construction

The compound's computed LogP of 2.55 and tPSA of 43.6 Ų [2] position it within the favorable CNS MPO desirability space (tPSA < 90 Ų, LogP 1–3) [3]. Procurement for CNS-focused fragment-based or HTS library construction is recommended when the screening cascade requires passive blood-brain barrier permeability. The 8-iodo handle can subsequently be elaborated to modulate target engagement while monitoring CNS MPO scores. The non-iodinated analog, by contrast, lacks both the synthetic versatility and the lipophilicity contribution of iodine that positions 1092352-47-0 in this favorable property window.

¹⁹F NMR Probe Synthesis and Fragment-Based Screening

The 6-CF₃ group provides a sensitive ¹⁹F NMR handle for studying compound–protein interactions via ¹⁹F-based ligand-observed NMR screening (e.g., CPMG, WaterLOGSY, or STD experiments) [1]. With three equivalent fluorine atoms, the compound offers a strong, singlet ¹⁹F signal that can report on binding events without isotopic labeling. This distinguishes 1092352-47-0 from the 6-chloro-8-iodo analog (CAS 1135283-37-2, mp 119–120 °C), which lacks the ¹⁹F reporter. The combination of ¹⁹F NMR compatibility at position 6 and cross-coupling reactivity at position 8 makes this compound uniquely suited for fragment-based drug discovery (FBDD) campaigns that require both binding detection and subsequent fragment growing [3].

Reference Standard for Analytical Method Development

With a well-characterized melting point (126 °C) [2], density (1.9 g/cm³), and refractive index (1.607) [1], in addition to a unique InChI Key (HRHUMTJCPYZLKV-UHFFFAOYSA-N) and MDL identifier (MFCD11553037) [2], 1092352-47-0 can serve as a system suitability standard or retention time marker in HPLC and LC-MS methods for imidazo[1,2-a]pyridine-based drug substance and impurity analysis. The presence of both iodine (enhancing UV absorption at longer wavelengths) and the trifluoromethyl group (providing a characteristic ¹⁹F signal) makes this compound detectable by multiple orthogonal analytical techniques, facilitating method transfer and troubleshooting across QC laboratories.

Application
Selection Property
Validation Focus
Kinase/GPCR SAR library synthesis
8-iodo cross-coupling handle
Pd-catalyzed diversification scope
CNS-penetrant screening library
LogP 2.55; tPSA 43.6 Ų
Permeability assay benchmarking
¹⁹F NMR fragment-based screening
6-CF₃ ¹⁹F reporter group
Ligand-observed binding experiments
Analytical method development
mp 126 °C; density 1.9 g/cm³
HPLC/LC-MS system suitability
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